molecular formula C15H13ClFN3O2S B11021487 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021487
M. Wt: 353.8 g/mol
InChI Key: KTBMNGDQWGRETC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a thiazolylidene moiety, and a pyrrolidine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and interact with particular molecular targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C15H13ClFN3O2S

Molecular Weight

353.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H13ClFN3O2S/c1-8-7-23-15(18-8)19-14(22)9-4-13(21)20(6-9)10-2-3-12(17)11(16)5-10/h2-3,5,7,9H,4,6H2,1H3,(H,18,19,22)

InChI Key

KTBMNGDQWGRETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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